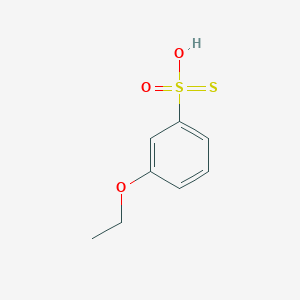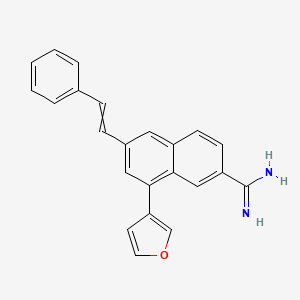
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide is a complex organic compound that features a furan ring, a naphthalene core, and a carboximidamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the naphthalene core: Starting with a suitable naphthalene derivative, such as 2-bromo-naphthalene, which undergoes a Suzuki coupling reaction with a furan-3-boronic acid to introduce the furan ring.
Introduction of the phenylethenyl group: The phenylethenyl group can be introduced via a Heck reaction using a suitable styrene derivative.
Formation of the carboximidamide group: The final step involves the conversion of a carboxylic acid derivative on the naphthalene core to a carboximidamide group using reagents such as ammonium chloride and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboximidamide group can be reduced to form an amine derivative.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylethenyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-amine: Similar structure but with an amine group instead of a carboximidamide group.
Uniqueness
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide is unique due to the presence of the carboximidamide group, which can impart different chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
823236-32-4 |
|---|---|
分子式 |
C23H18N2O |
分子量 |
338.4 g/mol |
IUPAC 名称 |
8-(furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C23H18N2O/c24-23(25)19-9-8-18-12-17(7-6-16-4-2-1-3-5-16)13-21(22(18)14-19)20-10-11-26-15-20/h1-15H,(H3,24,25) |
InChI 键 |
VWKDMGIRFQHGHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=C2)C(=N)N)C4=COC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
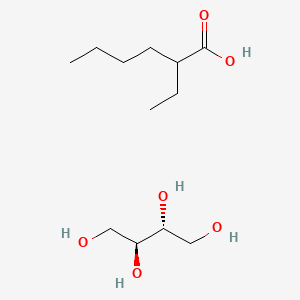
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
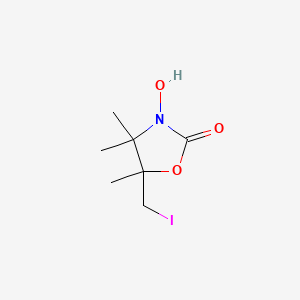
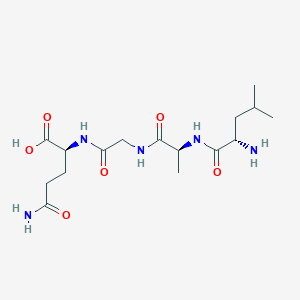
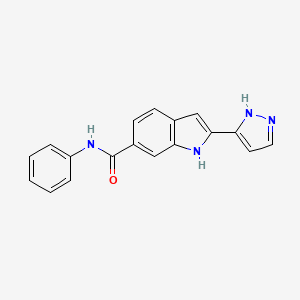
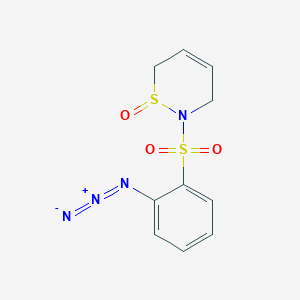

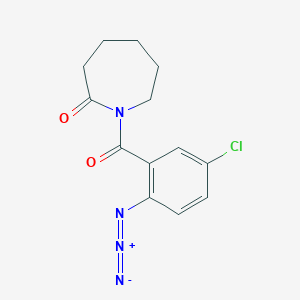
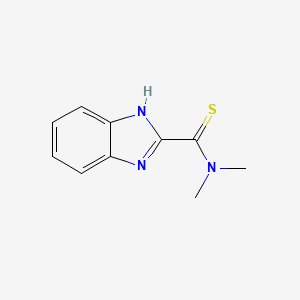
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
